molecular formula C14H12BrFOS B13476418 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene

4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene

Cat. No.: B13476418
M. Wt: 327.21 g/mol
InChI Key: SJKGFFTWPYQEJL-UHFFFAOYSA-N
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Description

4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound with a complex structure that includes bromine, fluorine, and sulfur atoms

Preparation Methods

The synthesis of 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the bromination of 1-methoxy-4-(methylsulfanyl)benzene, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.

Chemical Reactions Analysis

4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols. These reactions often require the presence of a base and a suitable solvent.

Scientific Research Applications

4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene include:

    1-Bromo-4-methoxybenzene: This compound lacks the fluorophenyl and methylsulfanyl groups, making it less complex and potentially less active in certain applications.

    4-Bromo-2-fluorothioanisole: This compound is similar but lacks the methoxy group, which can affect its reactivity and applications.

    2-Bromo-1-methoxy-4-(methylsulfanyl)benzene:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C14H12BrFOS

Molecular Weight

327.21 g/mol

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methoxy]-2-methylsulfanylbenzene

InChI

InChI=1S/C14H12BrFOS/c1-18-14-8-11(15)6-7-13(14)17-9-10-4-2-3-5-12(10)16/h2-8H,9H2,1H3

InChI Key

SJKGFFTWPYQEJL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2F

Origin of Product

United States

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